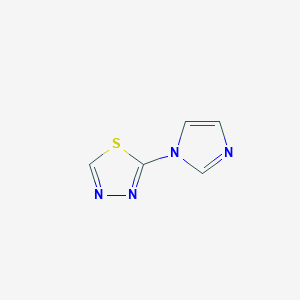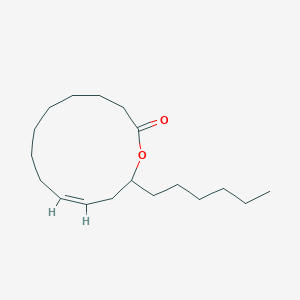
13-Hexyloxacyclotridec-10-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-Hexyloxacyclotridec-10-en-2-one is an organic compound with the molecular formula C18H32O2 It is a ketone that features a 13-membered ring with a hexyl group and a double bond at the 10th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 13-Hexyloxacyclotridec-10-en-2-one typically involves the cyclization of a suitable precursor. One common method is the intramolecular aldol condensation of a long-chain aldehyde or ketone. The reaction conditions often require a strong base, such as sodium hydroxide, and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process may also include purification steps such as distillation or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
13-Hexyloxacyclotridec-10-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bond in the compound can participate in electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) can be used for addition reactions across the double bond.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown antimicrobial activity, making it a candidate for developing new antibiotics.
Industry: It can be used in the formulation of fragrances and flavors due to its distinct odor profile.
Wirkmechanismus
The mechanism of action of 13-Hexyloxacyclotridec-10-en-2-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis and death . The compound may also inhibit key enzymes in bacterial metabolic pathways, further contributing to its antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
13-Hexyl-1-oxacyclotridec-10-en-2-one: A structural isomer with similar properties.
Methyl (3-oxo-2-pentylcyclopentyl) acetate: Another ketone with a similar ring structure.
Uniqueness
13-Hexyloxacyclotridec-10-en-2-one stands out due to its specific ring size and the presence of a hexyl group, which imparts unique chemical and biological properties
Eigenschaften
Molekularformel |
C18H32O2 |
|---|---|
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
(10Z)-13-hexyl-1-oxacyclotridec-10-en-2-one |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-11-14-17-15-12-9-7-5-6-8-10-13-16-18(19)20-17/h9,12,17H,2-8,10-11,13-16H2,1H3/b12-9- |
InChI-Schlüssel |
MLZOTJKUDBBLDQ-XFXZXTDPSA-N |
Isomerische SMILES |
CCCCCCC1C/C=C\CCCCCCCC(=O)O1 |
Kanonische SMILES |
CCCCCCC1CC=CCCCCCCCC(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


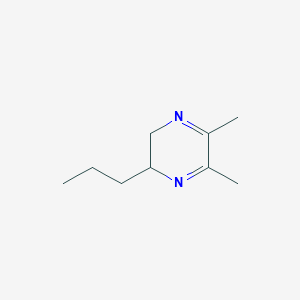

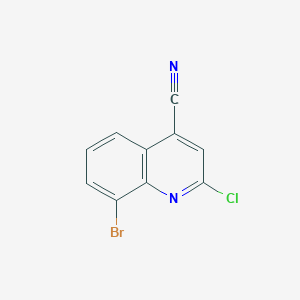
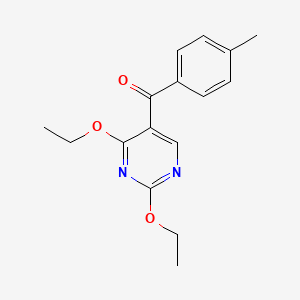
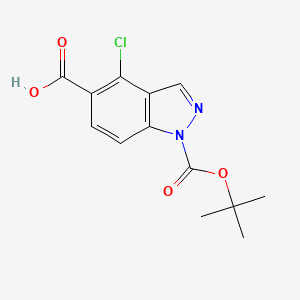

![Imidazo[1,2-D][1,2,4]triazine](/img/structure/B13114101.png)

![9,12-Octadecadienoicacid(9Z,12Z)-,(1R)-1-[[(1-oxohexadecyl)oxy]methyl]-2-(phosphonooxy)ethylester,sodiumsalt](/img/structure/B13114108.png)
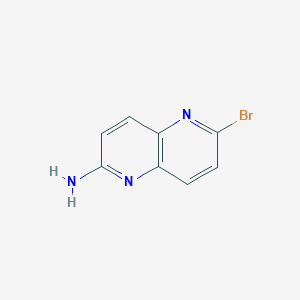
![6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13114126.png)
![7-amino-[1,2,4]triazolo[4,3-c]pyrimidin-5(1H)-one](/img/structure/B13114137.png)
![2H-Naphtho[1,2-d]triazole-5-sulfonicacid,2-[4-[2-(4-amino-2-sulfophenyl)ethenyl]-3-sulfophenyl]-](/img/structure/B13114138.png)
